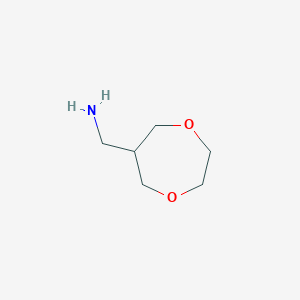
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride, also known as TFMPP, is a synthetic piperazine derivative commonly used in scientific research. It is a white crystal or powder with a melting point of 179°C and a solubility of 4.5 mg/mL in water. It is a receptor agonist and is used in research to investigate the effects of serotonin on the nervous system.
Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were discovered, where the triazine heterocycle is crucial for potency and P450 selectivity. These compounds, including those with a trifluoromethoxy phenyl group, show potential for in vivo investigations in various disease models (Thalji et al., 2013).
Anticancer Activities A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including those with trifluoromethoxy phenyl, were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş et al., 2014).
Antidepressant and Antianxiety Activities Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed significant antidepressant and antianxiety activities (Kumar et al., 2017).
Serotonin-Selective Reuptake Inhibitors 2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine and including trifluoromethoxy phenyl derivatives, were synthesized as selective serotonin reuptake inhibitors with potentially improved adverse reaction profiles (Dorsey et al., 2004).
Serotonin Receptor Agonist 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover and receptor engagement (Fuller et al., 1978).
Dual Antihypertensive Agents Compounds synthesized as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, including those with a trifluoromethyl phenyl group, show potential as dual antihypertensive agents (Marvanová et al., 2016).
Antibone Cancer Activity and Molecular Docking A heterocyclic compound featuring a 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl group showed significant anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).
Improved Synthesis of Triazole Antifungal Agents Improved synthesis methods for 4-[4-(5oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents, were developed (Miao Zhen-yuan, 2006).
Aripiprazole-like Antipsychotic Activity A compound synthesized as 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exhibited significant affinity to serotonin receptors, similar to the antipsychotic drug aripiprazole (Kossakowski et al., 2008).
Synthesis and Characterization The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved, confirming its chemical structure and yield, contributing to the study of piperazine derivatives (Wang Xiao-shan, 2011).
Mécanisme D'action
Target of Action
It is known that this compound is an organic building block , which suggests that it may interact with various biological targets depending on its specific application.
Mode of Action
It is known that the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds decreases the homo and lumo energy levels . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds with a trifluoromethoxy unit have been used in the synthesis of pyrazole-containing bisphosphonate esters , suggesting that this compound may also be involved in similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit electrochromic behaviors , suggesting that this compound may also have similar effects.
Action Environment
It is known that related compounds exhibit different colors at different voltages , suggesting that the action of this compound may also be influenced by environmental factors such as voltage.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKTRQNXZMHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



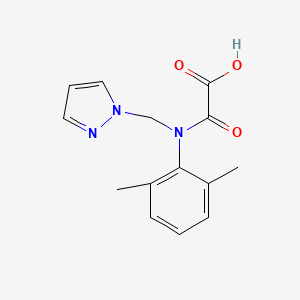
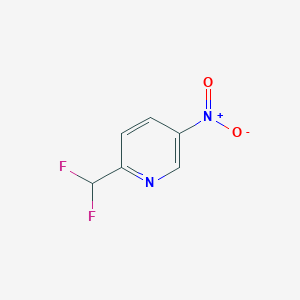
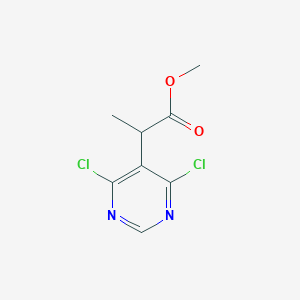
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
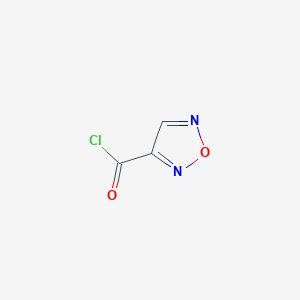

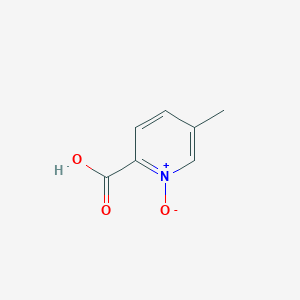
![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)

